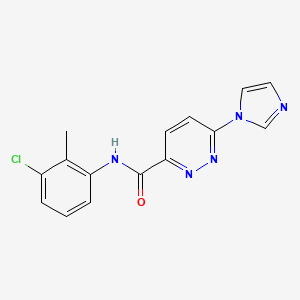

N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide

Description

N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide is a pyridazine-based carboxamide derivative featuring a substituted phenyl group (3-chloro-2-methylphenyl) and an imidazole moiety. Pyridazine derivatives are known for their diverse pharmacological activities, including kinase inhibition and antimicrobial properties . The imidazole ring in this compound may enhance binding affinity to biological targets, such as enzymes or receptors, through hydrogen bonding or π-π interactions .

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-6-imidazol-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN5O/c1-10-11(16)3-2-4-12(10)18-15(22)13-5-6-14(20-19-13)21-8-7-17-9-21/h2-9H,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCRTIOYLCXQEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=NN=C(C=C2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

Introduction of the Imidazole Group: The imidazole group can be introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with a halogenated pyridazine intermediate.

Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated or carboxylated derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carboxamide group to an amine.

Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Hydroxylated or carboxylated derivatives.

Reduction: Aminated derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.

Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The imidazole group can coordinate with metal ions, potentially inhibiting metalloenzymes. The carboxamide group can form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Functional Group Variations

The compound belongs to a broader class of pyridazine/imidazole carboxamides. Key structural analogs and their distinguishing features are outlined below:

Pharmacological and Physicochemical Properties

- Binding Affinity : Imidazole-containing analogs (e.g., ) demonstrate enhanced kinase inhibition due to the imidazole’s ability to coordinate with catalytic residues. The fluorinated analog SR 301 () shows improved CNS bioavailability.

- Solubility and Stability : The deuterated methyl group in the compound from enhances metabolic stability, while the crystalline forms described in improve shelf-life and formulation feasibility.

- Selectivity : Substitution at the phenyl ring (e.g., 3-chloro-2-methyl vs. 2-chloro-6-methyl in ) alters target selectivity. Chlorine atoms typically increase hydrophobicity and membrane permeability.

Patent Landscape and Development Status

- Bristol-Myers Squibb and Roche hold patents for pyridazine-triazole derivatives (), highlighting industrial interest in this scaffold for kinase inhibitors.

- The compound SR 301 () is a preclinical candidate with demonstrated efficacy in neurological models, leveraging fluorination for enhanced bioavailability.

Key Research Findings

- Synthetic Feasibility : Pyridazine carboxamides are synthesized via coupling reactions (e.g., Buchwald-Hartwig amination for imidazole attachment) .

- Crystallography : Crystalline forms of related compounds () are characterized using SHELX and ORTEP-3 for Windows, ensuring reproducibility in industrial production .

- Biological Data: While explicit data for the target compound is absent, analogs like SR 301 () show IC₅₀ values in the nanomolar range for kinase targets, suggesting high potency.

Biological Activity

N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide, also known by its CAS number 338405-91-7, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological evaluations, and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C16H13ClN4O |

| Molar Mass | 312.75 g/mol |

| Boiling Point | 437.0 ± 45.0 °C (predicted) |

| Density | 1.32 ± 0.1 g/cm³ (predicted) |

| pKa | 11.31 ± 0.70 (predicted) |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that incorporate imidazole and pyridazine moieties. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. Notably, compounds containing imidazole and pyridazine structures have shown promising results in inhibiting cancer cell proliferation.

- In Vitro Studies : Research has demonstrated that related compounds can induce apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1 μM, with significant enhancement of caspase-3 activity observed at higher concentrations (10 μM) .

- Mechanism of Action : The mechanism involves the destabilization of microtubules, leading to cell cycle arrest and subsequent apoptosis .

Anti-inflammatory Activity

Compounds with similar structural features have also been evaluated for their anti-inflammatory properties:

- COX Inhibition : Several studies have reported that derivatives show significant inhibition of COX enzymes, particularly COX-2, with IC50 values in the low micromolar range . This suggests potential use in treating inflammatory conditions.

Case Study 1: Breast Cancer Cell Lines

A study evaluated the effects of various imidazole-containing compounds on MDA-MB-231 breast cancer cells. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways. Notably, compound 7d showed a remarkable increase in apoptotic markers compared to controls .

Case Study 2: In Vivo Anti-inflammatory Effects

In an animal model of inflammation, compounds similar to this compound were administered to assess their efficacy in reducing paw swelling and body weight loss due to induced inflammation. Results indicated a comparable effect to standard anti-inflammatory drugs like diclofenac .

Q & A

Q. What are the established synthetic routes for N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide?

A common method involves nucleophilic aromatic substitution between 3-chloro-6-(1H-imidazol-1-yl)pyridazine and 3-chloro-2-methylaniline. The reaction is typically conducted under reflux in a high-boiling solvent (e.g., xylene or toluene) with a base like potassium carbonate to facilitate deprotonation. Yields can vary (35–50%) depending on reaction time and stoichiometry . Post-synthesis purification often employs column chromatography or recrystallization, followed by validation via H NMR and LCMS.

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H NMR (400 MHz, DMSO-) identifies proton environments (e.g., imidazole protons at δ 8.63 ppm, aromatic protons at δ 7.44 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Confirms purity (>98%) by quantifying residual solvents or unreacted precursors .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., observed m/z 392.2 for analogous structures) .

Q. How is the compound screened for preliminary biological activity?

Initial screening often targets enzyme inhibition (e.g., kinases) or receptor binding assays. For example, imidazo[1,2-b]pyridazine derivatives are tested for kinase inhibition using fluorescence polarization assays. Dose-response curves (IC) and selectivity profiling against related enzymes are critical to prioritize lead compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized using statistical design of experiments (DOE)?

DOE methods (e.g., factorial design) systematically vary parameters like temperature, solvent polarity, and catalyst loading to maximize yield. For instance, a Central Composite Design (CCD) can identify optimal reflux time (e.g., 12–24 hours) and solvent (e.g., DMF vs. xylene), reducing experimental runs by 30–50% while maintaining robustness . Response surface methodology (RSM) further refines interactions between variables.

Q. What structural insights can crystallography provide for this compound?

Single-crystal X-ray diffraction resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between the carboxamide and imidazole groups). For analogous pyridazine derivatives, crystallography revealed planar geometry in the pyridazine core and non-covalent interactions stabilizing the solid-state structure, aiding in rational drug design .

Q. How do structural modifications influence biological activity in SAR studies?

Systematic substitution of the 3-chloro-2-methylphenyl or imidazole groups can alter potency. For example:

- Replacing chlorine with fluorine enhances metabolic stability but may reduce target affinity .

- Adding methyl groups to the imidazole ring improves lipophilicity (logP), as seen in pyrazolo[1,5-a]imidazole derivatives with 10-fold higher cellular uptake . Quantitative SAR (QSAR) models using Hammett constants or molecular docking predict electronic and steric effects on activity .

Q. How can researchers resolve contradictions in biological data across studies?

Discrepancies in IC values or selectivity profiles may arise from assay conditions (e.g., ATP concentrations in kinase assays) or compound purity. Cross-validation using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) and stringent QC protocols (e.g., HPLC-MS for batch consistency) are recommended. Meta-analyses of structurally related compounds (e.g., pyridazine-carboxamides) can contextualize outliers .

Methodological Considerations

- Synthetic Challenges : Chlorine substitution on pyridazine may require palladium catalysis for regioselectivity in cross-coupling reactions .

- Data Reproducibility : Detailed reporting of solvent grades, catalyst sources (e.g., Pd(PPh) vs. Pd(dba)), and drying methods (e.g., molecular sieves) is essential .

- Safety Protocols : Handling chlorinated intermediates necessitates fume hoods and PPE due to potential toxicity, as outlined in safety data sheets for related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.